



Application Notes and Protocols: CB-839 In Vitro Assay for Cell Viability

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Compound of Interest		
Compound Name:	GMA-839	
Cat. No.:	B1671973	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), a key enzyme in cancer cell metabolism.[1][2][3] Many cancer cells exhibit a strong dependence on glutamine for energy production and biosynthesis, a phenomenon termed "glutamine addiction."[4] Glutaminase catalyzes the conversion of glutamine to glutamate, which then fuels the tricarboxylic acid (TCA) cycle and supports the production of essential molecules for rapidly proliferating cells.[4][5] By inhibiting glutaminase, CB-839 disrupts these critical metabolic pathways, leading to decreased cell viability and proliferation in susceptible cancer cell lines.[6][7][8]

These application notes provide a detailed protocol for assessing the in vitro efficacy of CB-839 on cancer cell viability using common colorimetric and luminescent assays. The provided methodologies are intended to guide researchers in designing and executing robust experiments to evaluate the anti-proliferative effects of this compound.

Mechanism of Action of CB-839

CB-839 is an allosteric inhibitor of glutaminase 1 (GLS1), targeting both the kidney-type (KGA) and glutaminase C (GAC) splice variants.[3] Inhibition of GLS1 by CB-839 blocks the conversion of glutamine to glutamate. This leads to a depletion of downstream metabolites essential for the TCA cycle, such as α -ketoglutarate, and disrupts cellular redox balance and

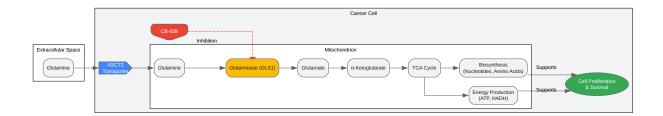




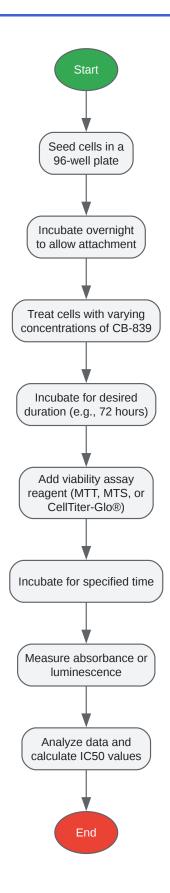


the synthesis of other amino acids and nucleotides.[9] The resulting metabolic stress can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on glutaminolysis.[4]









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